Daclatasvir dihydrochloride is the stable, water-soluble salt form of Daclatasvir, a potent and highly selective inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2][3] NS5A is a critical component of the HCV replication complex, and by inhibiting this protein, Daclatasvir disrupts both viral RNA replication and virion assembly.[1][2][4] This compound is frequently used in combination with other direct-acting antiviral agents, such as sofosbuvir, to achieve a high rate of sustained virologic response across multiple HCV genotypes.[2][5][6] The dihydrochloride salt form is specifically utilized to enhance aqueous solubility, a key attribute for consistent performance in research and formulation development.[7][8]
While Daclatasvir free base (CAS 1009119-64-5) is the active moiety, the dihydrochloride salt is specifically engineered for superior handling and processability. Daclatasvir dihydrochloride is freely soluble in water, with reported solubility exceeding 700 mg/mL.[7][8] This high aqueous solubility is a critical procurement differentiator, ensuring rapid and complete dissolution for in vitro assays, cell culture media, and formulation development, thereby minimizing experimental variability tied to incomplete solubilization of the active compound. Furthermore, the anhydrous crystalline form of the dihydrochloride salt demonstrates good solid-state stability, which is essential for consistent quality and a reliable shelf life under standard storage conditions.[7] Substituting with the free base or other forms can introduce significant risks in terms of inconsistent solubility, which may compromise the accuracy and reproducibility of experimental results.
Daclatasvir dihydrochloride exhibits high solubility in water, reported as greater than 700 mg/mL.[7][8] In contrast, the free base form's solubility is significantly lower, and the solubility of the dihydrochloride form decreases at higher pH levels, dropping to as low as 0.004 mg/mL at pH 6.8 due to the formation of a less soluble hydrated form.[7] This makes the dihydrochloride salt under acidic or neutral-to-acidic conditions the preferred choice for preparing concentrated stock solutions and ensuring complete dissolution in aqueous buffers used for in vitro antiviral assays.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | >700 mg/mL (in water) |
| Comparator Or Baseline | Daclatasvir free base (low solubility); Daclatasvir dihydrochloride at pH 6.8 (0.004 mg/mL) |
| Quantified Difference | Significantly higher than the free base and the same salt form at neutral/alkaline pH. |
| Conditions | Aqueous solution, comparative pH conditions. |
High aqueous solubility is critical for achieving accurate and reproducible results in biological assays and for developing stable liquid formulations.
The anhydrous crystalline form of Daclatasvir dihydrochloride has been shown to have good solid-state stability, with a supported retest period of 24 months when stored below 25°C.[7] Stability studies performed at 30°C/75%RH as a long-term storage condition and for six months at 40°C/75%RH as an accelerated condition confirmed the product's stability.[9] This ensures that the material's purity and physical properties remain consistent over time, which is crucial for long-term studies and manufacturing processes.
| Evidence Dimension | Solid-State Stability |
| Target Compound Data | Stable for 24 months below 25°C; stable under accelerated conditions (40°C/75%RH for 6 months). |
| Comparator Or Baseline | Standard pharmaceutical stability testing protocols. |
| Quantified Difference | Meets established stability requirements for pharmaceutical-grade materials. |
| Conditions | Long-term (30°C/75%RH) and accelerated (40°C/75%RH) stability studies. |
Procuring a compound with proven stability reduces the risk of batch-to-batch variability and ensures the integrity of experimental results over the course of a research project.
Daclatasvir is a potent inhibitor of the HCV NS5A protein, with 50% effective concentrations (EC50) in the picomolar range across a broad number of HCV replicon genotypes.[10] For example, against hybrid replicons containing HCV genotype 3a NS5A genes, EC50 values ranged from 120 to 870 pM.[11] This high, pan-genotypic activity makes Daclatasvir a critical reference compound and a versatile component for studying HCV replication and for developing novel combination therapies. While other NS5A inhibitors like Ledipasvir are also potent, Daclatasvir's broad genotypic coverage is a key advantage.[12]
| Evidence Dimension | Antiviral Potency (EC50) |
| Target Compound Data | 9-146 pM for multiple HCV replicon genotypes; 120-870 pM for genotype 3a. |
| Comparator Or Baseline | Other NS5A inhibitors (e.g., Ledipasvir, which is primarily active against genotype 1). |
| Quantified Difference | Picomolar potency across a broader range of HCV genotypes compared to more genotype-specific inhibitors. |
| Conditions | In vitro HCV replicon assays. |
For researchers studying multiple HCV genotypes or developing broadly active antiviral cocktails, Daclatasvir's pan-genotypic potency makes it a more versatile and efficient choice than genotype-specific alternatives.
Due to its high aqueous solubility, Daclatasvir 2HCl is the right choice for high-throughput screening campaigns and in vitro studies requiring consistent and complete dissolution in aqueous media.[7][8] This ensures accurate compound concentration and reliable dose-response curves, which are fundamental to lead discovery and optimization.
As a potent, pan-genotypic NS5A inhibitor, Daclatasvir 2HCl serves as a foundational component for research into novel combination therapies for HCV.[2][5] Its well-characterized mechanism of action and synergistic potential with other direct-acting antivirals, such as NS5B polymerase inhibitors (sofosbuvir) and NS3 protease inhibitors (asunaprevir), make it an ideal candidate for these studies.[5][6]
The superior solubility and proven solid-state stability of Daclatasvir 2HCl make it a preferred form for formulation development.[7][9] These properties simplify the creation of stable, bioavailable formulations for preclinical in vivo studies, reducing the complexities associated with poorly soluble compounds.
Given its well-defined physicochemical properties and stability, Daclatasvir 2HCl is suitable for use as a reference standard in analytical method development and for the quality control of other daclatasvir-containing materials.[7][9] Its consistent quality ensures the accuracy and reliability of analytical measurements.
Irritant;Health Hazard